molecular formula C11H13N3 B13233046 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13233046
M. Wt: 187.24 g/mol
InChI Key: FPVIINWZRBIXHW-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine typically involves a multi-step process. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the phenyl group.

    4-Methyl-1-phenyl-1H-pyrazol-3-amine: This compound has a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-N-(4-methylphenyl)pyrazol-4-amine

InChI

InChI=1S/C11H13N3/c1-9-3-5-10(6-4-9)13-11-7-12-14(2)8-11/h3-8,13H,1-2H3

InChI Key

FPVIINWZRBIXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CN(N=C2)C

Origin of Product

United States

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